N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide
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Description
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.493. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as 2-(2-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide, are the D2 and D3 dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
The compound interacts with its targets, the D2 and D3 receptors, as an agonist . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Biochemical Pathways
The activation of D2 and D3 receptors by this compound affects the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition . The exact downstream effects of this activation are complex and depend on the specific neural circuits involved.
Result of Action
The activation of D2 and D3 receptors by this compound can have various molecular and cellular effects, depending on the specific neural circuits involved. These effects could potentially be harnessed for the treatment of conditions such as Parkinson’s disease , which is characterized by a loss of dopaminergic neurons .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-19-8-5-6-11-21(19)27-18-22(26)23-12-7-13-24-14-16-25(17-15-24)20-9-3-2-4-10-20/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHZGSLKSDLHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.